molecular formula C16H32O2 B1605957 Heptyl nonanoate CAS No. 71605-85-1

Heptyl nonanoate

Cat. No.: B1605957
CAS No.: 71605-85-1
M. Wt: 256.42 g/mol
InChI Key: ARSLOAKOWGOSEX-UHFFFAOYSA-N
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Description

Heptyl nonanoate, also known as nonanoic acid heptyl ester, is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction between nonanoic acid and heptanol. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Heptyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and heptanol. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion . The general reaction is as follows:

Nonanoic acid+HeptanolH2SO4Heptyl nonanoate+Water\text{Nonanoic acid} + \text{Heptanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nonanoic acid+HeptanolH2​SO4​​Heptyl nonanoate+Water

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.

Chemical Reactions Analysis

Heptyl nonanoate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and heptanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Heptyl nonanoate has several applications in scientific research and industry:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: this compound is studied for its potential use in biological systems, particularly in the formulation of bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of heptyl nonanoate in biological systems involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparison with Similar Compounds

Heptyl nonanoate can be compared with other esters such as:

    Ethyl nonanoate: Similar in structure but with an ethyl group instead of a heptyl group.

    Methyl nonanoate: Contains a methyl group, making it smaller and more volatile.

    Butyl nonanoate: Features a butyl group, which affects its solubility and boiling point.

This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications where longer-chain esters are preferred.

Properties

IUPAC Name

heptyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-16(17)18-15-13-11-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSLOAKOWGOSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221848
Record name Heptyl nonan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71605-85-1
Record name Heptyl nonanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71605-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl nonan-1-oate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl nonan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl nonan-1-oate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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